Cas no 2229110-25-0 (tert-butyl N-4-(2,2-difluoro-1-hydroxyethyl)-3-hydroxyphenylcarbamate)

Tert-butyl N-4-(2,2-difluoro-1-hydroxyethyl)-3-hydroxyphenylcarbamate is a specialized carbamate derivative featuring both hydroxyl and difluoroethyl functional groups. Its unique structure makes it a valuable intermediate in organic synthesis, particularly for pharmaceutical applications where fluorinated compounds are sought for their enhanced metabolic stability and bioavailability. The tert-butyl carbamate moiety offers protection for amine groups during multi-step synthetic processes, while the difluoro-hydroxyethyl substituent introduces potential for further functionalization. This compound’s balanced reactivity and stability make it suitable for use in medicinal chemistry research, especially in the development of fluorinated drug candidates or bioactive molecules requiring selective modifications.
tert-butyl N-4-(2,2-difluoro-1-hydroxyethyl)-3-hydroxyphenylcarbamate structure
2229110-25-0 structure
Product Name:tert-butyl N-4-(2,2-difluoro-1-hydroxyethyl)-3-hydroxyphenylcarbamate
CAS No:2229110-25-0
MF:C13H17F2NO4
MW:289.275191068649
CID:6150126
PubChem ID:165706973
Update Time:2025-10-28

tert-butyl N-4-(2,2-difluoro-1-hydroxyethyl)-3-hydroxyphenylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-4-(2,2-difluoro-1-hydroxyethyl)-3-hydroxyphenylcarbamate
    • EN300-1898490
    • 2229110-25-0
    • tert-butyl N-[4-(2,2-difluoro-1-hydroxyethyl)-3-hydroxyphenyl]carbamate
    • Inchi: 1S/C13H17F2NO4/c1-13(2,3)20-12(19)16-7-4-5-8(9(17)6-7)10(18)11(14)15/h4-6,10-11,17-18H,1-3H3,(H,16,19)
    • InChI Key: FGRVPJQOUWUJLX-UHFFFAOYSA-N
    • SMILES: FC(C(C1C=CC(=CC=1O)NC(=O)OC(C)(C)C)O)F

Computed Properties

  • Exact Mass: 289.11256435g/mol
  • Monoisotopic Mass: 289.11256435g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 333
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 78.8Ų

tert-butyl N-4-(2,2-difluoro-1-hydroxyethyl)-3-hydroxyphenylcarbamate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1898490-0.05g
tert-butyl N-[4-(2,2-difluoro-1-hydroxyethyl)-3-hydroxyphenyl]carbamate
2229110-25-0
0.05g
$959.0 2023-09-18
Enamine
EN300-1898490-0.1g
tert-butyl N-[4-(2,2-difluoro-1-hydroxyethyl)-3-hydroxyphenyl]carbamate
2229110-25-0
0.1g
$1005.0 2023-09-18
Enamine
EN300-1898490-0.25g
tert-butyl N-[4-(2,2-difluoro-1-hydroxyethyl)-3-hydroxyphenyl]carbamate
2229110-25-0
0.25g
$1051.0 2023-09-18
Enamine
EN300-1898490-0.5g
tert-butyl N-[4-(2,2-difluoro-1-hydroxyethyl)-3-hydroxyphenyl]carbamate
2229110-25-0
0.5g
$1097.0 2023-09-18
Enamine
EN300-1898490-1.0g
tert-butyl N-[4-(2,2-difluoro-1-hydroxyethyl)-3-hydroxyphenyl]carbamate
2229110-25-0
1g
$1142.0 2023-06-01
Enamine
EN300-1898490-2.5g
tert-butyl N-[4-(2,2-difluoro-1-hydroxyethyl)-3-hydroxyphenyl]carbamate
2229110-25-0
2.5g
$2240.0 2023-09-18
Enamine
EN300-1898490-5.0g
tert-butyl N-[4-(2,2-difluoro-1-hydroxyethyl)-3-hydroxyphenyl]carbamate
2229110-25-0
5g
$3313.0 2023-06-01
Enamine
EN300-1898490-10.0g
tert-butyl N-[4-(2,2-difluoro-1-hydroxyethyl)-3-hydroxyphenyl]carbamate
2229110-25-0
10g
$4914.0 2023-06-01
Enamine
EN300-1898490-1g
tert-butyl N-[4-(2,2-difluoro-1-hydroxyethyl)-3-hydroxyphenyl]carbamate
2229110-25-0
1g
$1142.0 2023-09-18
Enamine
EN300-1898490-5g
tert-butyl N-[4-(2,2-difluoro-1-hydroxyethyl)-3-hydroxyphenyl]carbamate
2229110-25-0
5g
$3313.0 2023-09-18

Additional information on tert-butyl N-4-(2,2-difluoro-1-hydroxyethyl)-3-hydroxyphenylcarbamate

Introduction to Tert-butyl N-4-(2,2-difluoro-1-hydroxyethyl)-3-hydroxyphenylcarbamate (CAS No. 2229110-25-0)

Tert-butyl N-4-(2,2-difluoro-1-hydroxyethyl)-3-hydroxyphenylcarbamate is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its unique Chemical Abstracts Service (CAS) number 2229110-25-0, represents a sophisticated molecular structure designed for targeted applications in drug development and biochemical research. The presence of multiple functional groups, including hydroxyl and difluoro substituents, makes it a versatile intermediate in the synthesis of more complex molecules with potential therapeutic benefits.

The structure of tert-butyl N-4-(2,2-difluoro-1-hydroxyethyl)-3-hydroxyphenylcarbamate is characterized by a phenyl ring substituted with both hydroxyl and carbamate groups, further modified by a 2,2-difluoro-1-hydroxyethyl side chain. This arrangement imparts unique electronic and steric properties to the molecule, which are critical for its reactivity and interaction with biological targets. The tert-butyl group at the carbamate position enhances the stability of the compound, making it suitable for prolonged storage and multiple synthetic transformations.

In recent years, there has been growing interest in fluorinated compounds due to their enhanced metabolic stability and improved bioavailability compared to their non-fluorinated counterparts. The difluoro group in tert-butyl N-4-(2,2-difluoro-1-hydroxyethyl)-3-hydroxyphenylcarbamate is a prime example of such a modification. Fluorine atoms can significantly alter the pharmacokinetic properties of a drug by influencing its lipophilicity, solubility, and binding affinity to biological receptors. This has led to extensive research into fluorinated analogs of existing drugs and the development of novel fluorinated scaffolds for new therapeutics.

One of the most compelling aspects of this compound is its potential application in the synthesis of pharmaceutical intermediates. The hydroxyl and carbamate functionalities provide multiple sites for chemical modification, allowing chemists to tailor the molecule for specific biological activities. For instance, the hydroxyl group can be used for etherification or esterification reactions, while the carbamate moiety can serve as a leaving group in nucleophilic substitution reactions. These properties make it an invaluable building block in the construction of more complex drug molecules.

Recent advancements in drug discovery technologies have highlighted the importance of high-quality intermediates like tert-butyl N-4-(2,2-difluoro-1-hydroxyethyl)-3-hydroxyphenylcarbamate. High-throughput screening (HTS) and structure-based drug design (SBDD) rely heavily on well-characterized intermediates to rapidly identify lead compounds with desired pharmacological profiles. The structural features of this compound make it an attractive candidate for such screening campaigns, particularly in the search for novel antiviral and anti-inflammatory agents.

The synthesis of tert-butyl N-4-(2,2-difluoro-1-hydroxyethyl)-3-hydroxyphenylcarbamate involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Key steps typically include the introduction of the difluoro side chain followed by functionalization at the phenolic position. Advanced synthetic techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to achieve these transformations efficiently. The use of green chemistry principles has also been explored to minimize waste and improve sustainability in its production.

In terms of biological activity, preliminary studies suggest that derivatives of this compound may exhibit promising effects on various disease pathways. The combination of hydrophobicity introduced by the fluoro groups and hydrophilicity provided by the hydroxyl groups creates a balanced profile that could enhance membrane permeability while maintaining solubility. This makes it an intriguing candidate for further investigation as a potential lead compound in medicinal chemistry.

The pharmacokinetic profile of compounds like tert-butyl N-4-(2,2-difluoro-1-hydroxyethyl)-3-hydroxyphenylcarbamate is another area of active research. Fluorinated molecules often exhibit improved pharmacokinetic properties due to their resistance to metabolic degradation. This can lead to longer half-lives and more consistent therapeutic effects compared to non-fluorinated analogs. Understanding these properties is crucial for optimizing drug delivery systems and improving patient outcomes.

As research continues to evolve, new applications for this compound are likely to emerge. The growing interest in fluorinated pharmaceuticals underscores its significance as a versatile intermediate. Collaborative efforts between synthetic chemists and biologists will be essential to fully exploit its potential in drug development. By leveraging cutting-edge synthetic methodologies and computational tools, researchers can accelerate the discovery process and bring new treatments to market more efficiently.

In conclusion,tert-butyl N-4-(2,2-difluoro-1-hydroxyethyl)-3-hydroxyphenylcarbamate (CAS No. 2229110-25-0) represents a promising candidate for further exploration in pharmaceutical chemistry. Its unique structural features offer numerous opportunities for synthetic modification and biological investigation. As our understanding of fluorinated compounds grows, so too will their role in developing next-generation therapeutics.

Recommended suppliers
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk